3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Description
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family.
Properties
IUPAC Name |
3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESDGVQESQCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438932 | |
| Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601489-80-9 | |
| Record name | 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Condensation
The classical approach involves condensing 2-aminobenzyl alcohol derivatives with aldehydes under acidic conditions. For 3-hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,oxazine-4-carbaldehyde, the reaction proceeds via:
Optimization Parameters :
-
Temperature : 80–100°C
-
Yield : 65–72% after column chromatography
Limitations : Prolonged heating (>12 hours) risks aldehyde oxidation, necessitating inert atmospheres or stabilizing agents.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular polarization. A representative protocol involves:
-
Mixing 2-amino-4-methoxy-6-methylphenol (1.0 equiv) and glyoxylic acid (1.1 equiv) in ethanol.
-
Irradiating at 150 W for 15 minutes.
-
Purifying via silica gel chromatography.
Advantages :
-
Yield Increase : 78–85%
-
Side Reaction Suppression : Reduced epimerization and decomposition
Advanced Catalytic Strategies
Visible-Light Photocatalysis
Recent advancements employ photoredox catalysts to drive [4+2] cycloadditions. For example, PC-1 (a phenoxazine-based catalyst) facilitates the reaction between oximes and o-hydroxybenzyl alcohols under blue LED light:
Conditions :
Enzymatic Oxidation
Preliminary studies explore laccase-mediated oxidation of benzyl alcohol precursors. While yields remain modest (∼50%), this method offers greener credentials by avoiding harsh reagents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Analytical Data :
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Acid-Catalyzed | 1200 | High solvent waste |
| Microwave | 950 | Moderate energy use |
| Photocatalytic | 1800 | Low E-factor |
Chemical Reactions Analysis
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzoxazines, including 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde, exhibit several promising biological activities:
- Antioxidant Properties : These compounds have shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals |
| Enzyme Inhibition | May inhibit certain enzymes involved in metabolic pathways |
| Receptor Modulation | Potential to modulate receptor activity |
Potential Applications
The compound's unique properties suggest various applications across scientific disciplines:
- Pharmaceutical Development : Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or oxidative stress-related conditions.
- Agricultural Chemistry : Its antioxidant properties could be harnessed in agricultural formulations to protect crops from oxidative damage.
- Material Science : As a benzoxazine, it may find applications in the development of high-performance polymers due to its thermal stability and mechanical properties.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various benzoxazine derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative damage in cells.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition profile of the compound revealed that it effectively inhibited specific metabolic enzymes involved in glucose uptake, indicating potential use in managing diabetes-related complications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its antiproliferative effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with multiple cellular components to exert its effects .
Comparison with Similar Compounds
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde can be compared with other similar compounds such as 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one . These compounds share a similar benzoxazine core structure but differ in their substituents and functional groups. The unique combination of hydroxy, methoxy, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a compound belonging to the class of benzoxazines, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 195.20 g/mol. The structure includes a hydroxyl group, a methoxy group, and a methyl group that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that hydroxyl and methoxy substitutions enhance biological activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound A | 7.84 | PC-3, MDA-MB-231 |
| Compound B | 16.2 | MIA PaCa-2 |
| This compound | TBD | TBD |
The mechanisms by which benzoxazines exert anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
- Antiangiogenic Effects : Certain benzoxazine analogues inhibit angiogenesis by downregulating hypoxia-induced genes, thereby limiting tumor growth and metastasis .
Case Studies
- Study on Anticancer Activity : A recent study synthesized various benzoxazine derivatives and tested their activity against several cancer cell lines. The results indicated that compounds with hydroxyl groups significantly increased potency against prostate and breast cancer cell lines .
- Antimicrobial Evaluation : Another investigation assessed the efficacy of benzoxazine derivatives against bacterial strains. The results demonstrated that certain modifications enhanced antibacterial activity, though specific data for 3-hydroxy derivatives were not detailed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde, and how can yield/purity be improved?
- Methodology :
- Reimer-Tiemann Reaction : Adapt protocols used for synthesizing hydroxybenzaldehyde derivatives by reacting phenolic precursors with chloroform in alkaline conditions. Adjust reaction parameters (e.g., temperature, pH, and catalyst concentration) to stabilize the methoxy and methyl groups .
- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during synthesis, followed by deprotection under mild acidic conditions .
- Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns on the benzoxazine ring and carbaldehyde group. Compare chemical shifts with similar benzoxazinones .
- FTIR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with methanol-water mobile phases .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of the carbaldehyde group?
- Methodology :
- Computational Modeling : Optimize molecular geometry using Gaussian 09 with B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
- Reactivity Analysis : Simulate reaction pathways (e.g., Schiff base formation) to evaluate activation energies and transition states .
- Comparative Studies : Benchmark results against experimental data (e.g., UV-Vis spectra) to validate accuracy .
Q. What experimental strategies are effective for studying interactions between this compound and biological targets (e.g., DNA/proteins)?
- Methodology :
- UV-Vis Titration : Monitor absorbance changes (250–400 nm) to determine binding constants (Kb) with DNA duplexes .
- Fluorescence Quenching : Use ethidium bromide displacement assays to assess intercalation or groove-binding modes .
- Viscometry : Measure changes in DNA viscosity upon compound binding to infer interaction mechanisms .
- Molecular Docking : Utilize AutoDock Vina to predict binding affinities and preferred binding sites on DNA/proteins .
Q. How can researchers assess the compound’s toxicity using structural analogs or predictive models?
- Methodology :
- In Silico Tools : Apply OECD QSAR Toolbox or Toxtree to predict mutagenicity and hepatotoxicity based on hydroxy-methoxy benzaldehyde analogs .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC50) .
- Metabolic Profiling : Use liver microsomes to identify Phase I/II metabolites and potential reactive intermediates .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields between Reimer-Tiemann and cyanohydrin routes (e.g., 40% vs. 55%) may arise from side reactions. Mitigate by optimizing reaction time and stoichiometry .
- DNA Binding Modes : Conflicting results (intercalation vs. groove binding) in spectroscopic studies can be resolved using circular dichroism (CD) to detect conformational changes in DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
